Conteltinib
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N9O3S/c1-22(2)38-45(42,43)29-8-6-5-7-27(29)34-31-25-11-14-33-30(25)36-32(37-31)35-26-10-9-24(21-28(26)44-4)40-15-12-23(13-16-40)41-19-17-39(3)18-20-41/h5-10,21-23,38H,11-20H2,1-4H3,(H3,33,34,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJCURIANJMFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384860-29-0 | |
| Record name | Conteltinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384860290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CONTELTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX2UMQ8XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Conteltinib's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Conteltinib (also known as CT-707) is a potent, orally available, multi-kinase inhibitor demonstrating significant promise in the treatment of specific cancers, notably non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and preclinical and clinical efficacy. The information presented herein is intended to support further research and development efforts in the field of targeted cancer therapy.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its anti-neoplastic activity by targeting several key tyrosine kinases involved in tumor cell proliferation, survival, migration, and angiogenesis.[1] Its primary targets are Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][3]
Inhibition of Anaplastic Lymphoma Kinase (ALK)
This compound is a potent second-generation ALK tyrosine kinase inhibitor (TKI).[2] In enzymatic assays, it has been shown to be approximately 10-fold more potent than crizotinib against ALK.[4] ALK gene rearrangements are oncogenic drivers in a subset of NSCLC patients, leading to constitutive activation of the ALK fusion protein and subsequent downstream signaling.[2] this compound competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of pro-survival and proliferative signaling pathways.[2][4]
Inhibition of Focal Adhesion Kinase (FAK)
This compound demonstrates significant inhibitory effects on FAK, with a reported half-maximal inhibitory concentration (IC50) of 1.6 nM in in vitro kinase assays.[1][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signaling, cell adhesion, and migration.[5] Overexpression and activation of FAK are common in many cancers and are associated with increased malignancy and metastasis.[6] By inhibiting FAK, this compound disrupts these critical cellular processes.
Inhibition of Proline-rich Tyrosine Kinase 2 (Pyk2)
In addition to ALK and FAK, this compound also inhibits Pyk2, a kinase structurally related to FAK that is involved in similar signaling pathways regulating cell migration and adhesion.[1]
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are a direct result of its ability to modulate key oncogenic signaling cascades downstream of its primary targets.
ALK Signaling Pathway
Aberrantly activated ALK in NSCLC triggers several downstream pathways, principally the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which collectively promote cell proliferation, survival, and evasion of apoptosis.[2] this compound's inhibition of ALK effectively dampens these signals.
FAK and Pyk2 Signaling Pathways
FAK and Pyk2 are central nodes in integrin-mediated signaling. Upon activation by extracellular matrix (ECM) engagement with integrins, FAK and Pyk2 autophosphorylate, creating docking sites for Src family kinases. This complex then phosphorylates downstream targets, including components of the PI3K-AKT and RAS-MAPK pathways, promoting cell migration, invasion, and survival. This compound's inhibition of FAK and Pyk2 disrupts this signaling axis.
Quantitative Data Summary
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference |
| FAK | 1.6 | [1][3] |
Note: Specific IC50 values for ALK and various crizotinib-resistant ALK mutations are mentioned in preclinical studies but have not been publicly quantified in the reviewed literature.[4]
Preclinical Efficacy in Xenograft Models
In preclinical studies using xenograft models of ALK-positive NSCLC, this compound demonstrated marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors.[2] In a HepG2 xenograft nude mouse model, monotherapy with this compound (50 mg/kg) resulted in a 19.4% inhibition in tumor weight.[1]
| Xenograft Model | Treatment | Outcome | Reference |
| HepG2 (Hepatocellular Carcinoma) | This compound (50 mg/kg) | 19.4% tumor weight inhibition | [1] |
| ALK-positive NSCLC (crizotinib-sensitive) | This compound | Marked anti-tumor activity | [2] |
| ALK-positive NSCLC (crizotinib-resistant) | This compound | Marked anti-tumor activity | [2] |
Clinical Efficacy (Phase 1 Study NCT02695550)
A multicenter, open-label, first-in-human phase 1 study evaluated the safety, pharmacokinetics, and efficacy of this compound in patients with advanced ALK-positive NSCLC.[1][4]
| Patient Cohort | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) | Reference |
| ALK TKI-naïve | 39 | 64.1% (95% CI, 47.2-78.8) | 15.9 months (95% CI, 9.26-23.3) | 15.0 months (95% CI, 9.06-25.8) | [1][4] |
| Crizotinib-pretreated | 21 | 33.3% (95% CI, 14.6-57.0) | 6.73 months (95% CI, 4.73-8.54) | 6.60 months (95% CI, 3.77-13.3) | [1][4] |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination (General Methodology)
While the specific protocol for determining the 1.6 nM IC50 of this compound against FAK has not been detailed in the available literature, a general methodology for such an assay, often the ADP-Glo™ Kinase Assay, is as follows:
Protocol Steps:
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human FAK), a suitable substrate, ATP, and serial dilutions of this compound in an appropriate kinase buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP.
-
Incubation: Allow the kinase reaction to proceed for a defined period at a controlled temperature.
-
Reaction Termination: Stop the reaction and deplete any unconsumed ATP using a reagent such as the ADP-Glo™ Reagent.
-
ADP Detection: Convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 Calculation: Plot the kinase activity against the concentration of this compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Xenograft Tumor Model (General Methodology)
-
Cell Culture: Culture human cancer cells (e.g., H3122CR NSCLC cells) under standard conditions.[5]
-
Animal Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., by oral gavage) at a specified dose and schedule.[1]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.
Overcoming Resistance to Crizotinib
A key aspect of this compound's mechanism of action is its ability to overcome resistance to the first-generation ALK inhibitor, crizotinib. Preclinical studies have shown that this compound is effective against various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q.[4] This is clinically significant, as demonstrated by the 33.3% overall response rate in crizotinib-pretreated patients in the phase 1 trial.[1][4] One proposed mechanism for overcoming resistance in crizotinib-resistant NSCLC cells is through the activation of the PDPK1-AKT1 pathway by targeting FAK.[5]
Mechanisms of Resistance to this compound
The mechanisms of acquired resistance to this compound are not yet well-elucidated. As a second-generation TKI, it is plausible that novel on-target ALK mutations or activation of bypass signaling pathways could contribute to resistance. Further preclinical and clinical studies are warranted to investigate these potential mechanisms.
Conclusion
This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action centered on the potent inhibition of ALK, FAK, and Pyk2. Its ability to overcome crizotinib resistance in ALK-positive NSCLC, coupled with a manageable safety profile, positions it as a valuable therapeutic candidate. The quantitative data from preclinical and early clinical studies support its continued development. Future research should focus on elucidating the mechanisms of resistance to this compound to inform the development of next-generation inhibitors and rational combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CT-707 Overcomes Resistance of Crizotinib through Activating PDPK1- AKT1 Pathway by Targeting FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com.cn [promega.com.cn]
Conteltinib: A Multi-Kinase Inhibitor Targeting ALK, FAK, and Pyk2 in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Conteltinib (CT-707) is an orally bioavailable, potent multi-kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] These kinases are critical mediators in oncogenic signaling pathways, playing key roles in cell proliferation, survival, migration, and angiogenesis. Dysregulation of ALK, FAK, and Pyk2 is implicated in various malignancies, making them attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, quantitative inhibitory activity, and the methodologies of key experimental studies.
Introduction
Receptor and non-receptor tyrosine kinases are pivotal in cellular signaling, and their aberrant activation is a hallmark of many cancers. This compound has emerged as a promising therapeutic agent due to its ability to simultaneously inhibit three key kinases:
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, genetic alterations in ALK are oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC).[2]
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central component of focal adhesions, mediating signals from integrins and growth factor receptors to regulate cell motility, invasion, and survival.
-
Proline-rich Tyrosine Kinase 2 (Pyk2): A non-receptor tyrosine kinase structurally related to FAK, Pyk2 is involved in various cellular processes, including cell migration and proliferation.
This document will delve into the technical details of this compound's activity against these targets, presenting available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Presentation
The inhibitory activity of this compound against its target kinases has been evaluated in various preclinical studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| FAK | 1.6[3][4][5][6] | Determined by in vitro kinase assay. |
| ALK | Not explicitly reported | Stated to be approximately 10-fold more potent than crizotinib. Inhibition of ALK is more potent than the inhibition of FAK and Pyk2.[2] |
| Pyk2 | Not explicitly reported | Inhibition is less potent than the inhibition of ALK.[2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Phase I Clinical Trial Efficacy of this compound in ALK-Positive NSCLC Patients (NCT02695550)[2][7]
| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Overall (n=60) | 53.3% | 80.0% | 9.26 months |
| ALK TKI-naïve (n=39) | 64.1%[7] | 82.1% | 15.9 months[7] |
| Crizotinib-pretreated (n=21) | 33.3%[7] | 76.2% | 6.73 months[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments typically employed in the preclinical and clinical evaluation of kinase inhibitors like this compound.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of ALK, FAK, and Pyk2.
Materials:
-
Recombinant human ALK, FAK, or Pyk2 enzyme
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled (γ-³²P-ATP) or unlabeled
-
This compound (CT-707) at various concentrations
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a series of dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase enzyme, the kinase-specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated γ-³²P-ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Alternatively, for non-radioactive assays, measure the product formation using methods like luminescence (e.g., ADP-Glo™ Kinase Assay).
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability and Apoptosis Assays
These assays are crucial for assessing the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.
Objective: To determine the effect of this compound on the viability and induction of apoptosis in cancer cells.
Materials:
-
Cancer cell lines (e.g., ALK-positive NSCLC cells, hepatocellular carcinoma cells)
-
Cell culture medium and supplements
-
This compound (CT-707) at various concentrations
-
96-well clear or opaque-walled plates
-
Reagents for viability assay (e.g., MTT, MTS, or CellTiter-Glo®)
-
Reagents for apoptosis assay (e.g., Annexin V-FITC and Propidium Iodide, Caspase-Glo® 3/7)
-
Plate reader (absorbance, fluorescence, or luminescence)
-
Flow cytometer
Procedure (Cell Viability - MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Procedure (Apoptosis - Annexin V/PI Staining):
-
Treat cells with this compound as described for the viability assay.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Model
This protocol describes a general approach for evaluating the anti-tumor efficacy of this compound in a mouse model.
Objective: To assess the in vivo anti-tumor activity of this compound, alone or in combination with other agents.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation (e.g., human hepatocellular carcinoma cells)
-
This compound (CT-707) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Inject cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound and other treatments according to the specified dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Compare the tumor growth inhibition between the different treatment groups.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits ALK, FAK, and Pyk2 signaling pathways.
Experimental Workflow: In Vitro IC50 Determination
Caption: Workflow for determining the in vitro IC50 of this compound.
Logical Relationship: this compound's Multi-Targeting Rationale
Caption: Rationale for this compound's anti-cancer activity.
Conclusion
This compound is a potent multi-kinase inhibitor with significant activity against ALK, FAK, and Pyk2. Preclinical data demonstrate its ability to inhibit these kinases and suppress tumor cell growth and survival. The Phase I clinical trial in ALK-positive NSCLC patients has shown promising anti-tumor activity and a manageable safety profile. The dual inhibition of ALK and FAK/Pyk2 signaling pathways provides a strong rationale for its continued development as a monotherapy and in combination with other anti-cancer agents. Further investigation is warranted to fully elucidate its therapeutic potential across a broader range of malignancies.
References
- 1. Facebook [cancer.gov]
- 2. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Conteltinib: A Second-Generation ALK Inhibitor for Non-Small Cell Lung Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Conteltinib (CT-707) is an orally bioavailable, potent, and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in both preclinical models and clinical trials involving patients with ALK-positive non-small cell lung cancer (NSCLC).[1][2] As a multi-kinase inhibitor, this compound also targets Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[3] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Introduction to this compound
Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC patients. While first-generation ALK inhibitors like crizotinib have shown clinical benefit, the development of acquired resistance, often through secondary mutations in the ALK kinase domain, limits their long-term efficacy. Second-generation ALK inhibitors have been developed to overcome these resistance mechanisms.
This compound is a potent, ATP-competitive second-generation ALK TKI.[2] Preclinical studies have demonstrated its ability to inhibit wild-type ALK and a range of crizotinib-resistant ALK mutations.[2] Furthermore, a first-in-human Phase 1 clinical trial (NCT02695550) has established its safety profile and demonstrated promising efficacy in both ALK TKI-naïve and crizotinib-pretreated patients with advanced ALK-positive NSCLC.[1][2][4]
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its phosphorylation and downstream signaling. This blockade disrupts key cellular pathways involved in cell growth, proliferation, and survival. The primary signaling cascades affected by ALK inhibition include the RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against wild-type ALK and various crizotinib-resistant mutants. While specific IC50 values from the primary preclinical publication's supplementary data were not accessible through the conducted searches, the available literature indicates that this compound is approximately 10-fold more potent than crizotinib against ALK and is active against mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q.[2] this compound also exhibits significant inhibitory effects on FAK with an IC50 of 1.6 nM.[3]
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Illustrative)
| Kinase Target | IC50 (nM) |
| ALK (Wild-Type) | Data not publicly available |
| ALK L1196M | Data not publicly available |
| ALK G1202R | Data not publicly available |
| ALK F1174L | Data not publicly available |
| ALK G1269S | Data not publicly available |
| ALK R1275Q | Data not publicly available |
| FAK | 1.6[3] |
| Pyk2 | Data not publicly available |
Note: The IC50 values against ALK mutations are cited as being present in the supplementary material of a primary research article which was not publicly accessible during the information gathering for this guide.
Clinical Efficacy (Phase 1 Study NCT02695550)
The first-in-human Phase 1 study of this compound enrolled 64 patients with advanced ALK-positive NSCLC, including both ALK TKI-naïve and crizotinib-pretreated individuals.[1][2]
Table 2: Efficacy of this compound in ALK-Positive NSCLC Patients [1][2][3][4]
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| ALK TKI-Naïve (n=39) | 64.1% (95% CI: 47.2-78.8) | 15.9 months (95% CI: 9.26-23.3) | 15.0 months (95% CI: 9.06-25.8) |
| Crizotinib-Pretreated (n=21) | 33.3% (95% CI: 14.6-57.0) | 6.73 months (95% CI: 4.73-8.54) | 6.60 months (95% CI: 3.77-13.3) |
Clinical Safety (Phase 1 Study NCT02695550)
This compound demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) are summarized below.
Table 3: Common Treatment-Related Adverse Events (TRAEs) in the Phase 1 Study of this compound (N=64) [1][2]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Diarrhea | 71.9 | Data not specified |
| Serum creatinine elevated | 45.3 | Data not specified |
| Aspartate aminotransferase elevated | 39.1 | Data not specified |
| Nausea | 37.5 | Data not specified |
Overall, 90.6% of patients experienced a TRAE, with 14.1% experiencing a grade ≥3 TRAE.[1][2] The maximum tolerated dose (MTD) was not reached in the dose-escalation phase.[1][2] The recommended Phase 2 dose was determined to be 600 mg once daily for ALK TKI-naïve patients and 300 mg twice daily for crizotinib-pretreated patients.[1][2]
Experimental Protocols
The following are representative protocols for key experiments used in the preclinical evaluation of second-generation ALK inhibitors. While the specific protocols for this compound are not publicly available, these examples are based on established methodologies in the field.
In Vitro Kinase Assay (Illustrative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant ALK kinase domains.
Materials:
-
Recombinant human ALK kinase domain (wild-type and mutants)
-
Biotinylated peptide substrate
-
ATP
-
This compound (serial dilutions)
-
Kinase buffer
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-phosphotyrosine antibody)
-
Substrate for detection enzyme (e.g., HRP substrate)
-
Plate reader
Method:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a streptavidin-coated 96-well plate, add the biotinylated peptide substrate.
-
Add the recombinant ALK kinase enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody (e.g., anti-phosphotyrosine) to detect the phosphorylated substrate.
-
Incubate and wash the plate.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Incubate and wash the plate.
-
Add the enzyme substrate and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro kinase assay to determine IC50 values.
Cell Viability Assay (Illustrative Protocol)
Objective: To assess the effect of this compound on the viability of ALK-positive cancer cell lines.
Materials:
-
ALK-positive NSCLC cell lines (e.g., H3122, STE-1)
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Method:
-
Seed ALK-positive NSCLC cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
In Vivo Xenograft Study (Illustrative Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of ALK-positive NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
ALK-positive NSCLC cell line (e.g., H3122)
-
Matrigel (or similar)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Method:
-
Subcutaneously implant ALK-positive NSCLC cells mixed with Matrigel into the flank of immunocompromised mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally at a predetermined dose and schedule (e.g., once or twice daily).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analyze the data to determine the effect of this compound on tumor growth.
Caption: Workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
Conclusion
This compound is a promising second-generation ALK inhibitor with demonstrated efficacy in ALK-positive NSCLC, including in patients who have developed resistance to crizotinib. Its manageable safety profile and significant anti-tumor activity make it a valuable addition to the therapeutic armamentarium for this patient population. The data and protocols presented in this technical guide provide a solid foundation for further research and development in the field of targeted cancer therapy. Further investigation into its activity against a broader range of ALK resistance mutations and its potential in combination therapies is warranted.
References
- 1. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapy Detail [ckb.genomenon.com:443]
- 4. Non Small Cell Lung Cancer - SY-707 - ALK positive - LARVOL VERI [veri.larvol.com]
An In-depth Technical Guide to the Preclinical Investigation of Conteltinib in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical investigation of Conteltinib (CT-707) in the context of hepatocellular carcinoma (HCC). This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound (also known as CT-707) is a multi-kinase inhibitor that has shown potential in cancer therapy. Its primary targets include Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Pyk2.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival, and its overexpression is implicated in the progression and metastasis of various cancers, including hepatocellular carcinoma.[2][3][4] The investigation of this compound in HCC is primarily centered on its ability to inhibit FAK and its potential synergistic effects when combined with other targeted therapies.
Mechanism of Action in Hepatocellular Carcinoma
In the context of HCC, the therapeutic rationale for this compound focuses on its potent inhibition of FAK. FAK is a key mediator of signaling pathways downstream of integrins and growth factor receptors, which are often dysregulated in cancer.[2][3] Preclinical evidence suggests that while some targeted therapies, such as the c-Met inhibitor Cabozantinib (XL184), are effective in HCC, they can induce a compensatory activation of FAK, potentially leading to treatment resistance.
This compound's mechanism of action in HCC is highlighted by its ability to block this Cabozantinib-induced FAK activation. By inhibiting this escape mechanism, this compound acts synergistically with Cabozantinib to suppress HCC cell proliferation and induce apoptosis.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of this compound, both alone and in combination with Cabozantinib, on HCC cell lines.
Table 1: In Vitro Cell Viability in HCC Cell Lines
| Treatment Group | Concentration | HepG2 Cell Survival Rate (%) | Bel-7402 Cell Survival Rate (%) |
| Control | - | 100 | 100 |
| Cabozantinib (XL184) | 5 µM | 57.3 | 57.8 |
| This compound (CT-707) | 3 µM | 39.3 | 61.6 |
| Combination | 5 µM XL184 + 3 µM CT-707 | 11.2 | 34.2 |
Table 2: In Vitro Apoptosis Rates in HCC Cell Lines
| Treatment Group | HepG2 Apoptosis Rate (%) | Bel-7402 Apoptosis Rate (%) |
| Control | 5.0 | 4.4 |
| Cabozantinib (XL184) | 10.5 | 16.3 |
| This compound (CT-707) | 18.4 | 8.7 |
| Combination | 41.1 | 36.4 |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Tumor Weight Inhibition Rate (%) |
| Cabozantinib (XL184) Monotherapy | 30.7 |
| This compound (CT-707) Monotherapy | 19.4 |
| Combination (XL184 + CT-707) | 77.4 |
Experimental Protocols
This section provides detailed methodologies for the key experiments typically employed in the preclinical evaluation of anti-cancer agents like this compound in HCC.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Bel-7402)
-
Complete culture medium
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, Cabozantinib, or a combination of both. Include a vehicle-treated control group. Incubate for the desired duration (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 1 hour.[5]
-
Washing: Discard the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.[6][7]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5][6]
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.[7]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Materials:
-
Treated and control HCC cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Hepatocellular carcinoma cells (e.g., HepG2)
-
Matrigel (optional, to enhance tumor formation)
-
This compound and Cabozantinib formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest HCC cells during their exponential growth phase and resuspend them in a sterile solution, such as PBS or serum-free medium, optionally mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.[9][10]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Drug Administration: Administer this compound, Cabozantinib, the combination, or a vehicle control to the respective groups according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.[10]
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice, and excise and weigh the tumors. The tumor growth inhibition rate can then be calculated.
Visualization of Signaling Pathways and Workflows
FAK Signaling Pathway in Hepatocellular Carcinoma
Caption: FAK signaling pathway in HCC and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: A representative experimental workflow for the preclinical evaluation of this compound in HCC.
Summary and Future Directions
The preclinical data available to date suggests that this compound (CT-707) is a potent FAK inhibitor with significant anti-tumor activity in hepatocellular carcinoma models, particularly when used in combination with the c-Met inhibitor Cabozantinib. The synergistic effect observed in both in vitro and in vivo studies is attributed to this compound's ability to counteract the compensatory FAK activation induced by Cabozantinib.
As of late 2025, there are no publicly registered clinical trials specifically investigating this compound in patients with hepatocellular carcinoma. A phase 1 clinical trial (NCT02695550) has evaluated the safety and efficacy of this compound in patients with advanced ALK-positive non-small cell lung cancer.[11] The findings from this trial may provide valuable information regarding the safety profile and pharmacokinetics of this compound that could inform the design of future clinical studies in HCC.
Further research is warranted to fully elucidate the therapeutic potential of this compound in HCC. This includes the identification of predictive biomarkers for patient stratification and the exploration of other potential combination therapies. The promising preclinical results, however, establish a strong foundation for the continued development of this compound as a novel therapeutic agent for hepatocellular carcinoma.
References
- 1. glpbio.com [glpbio.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Focal Adhesion Kinase (FAK) Over-Expression and Prognostic Implication in Pediatric Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 9. Subcutaneous Model of Human Hepatocellular Carcinoma [bio-protocol.org]
- 10. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Conteltinib's Inhibition of Focal Adhesion Kinase: A Technical Guide for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conteltinib (CT-707) is an orally available, potent multi-kinase inhibitor targeting Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that is frequently overexpressed in various tumors and is associated with poor prognosis.[3] Its activation promotes tumor growth, invasion, metastasis, and angiogenesis.[3] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical data related to the FAK-inhibitory activity of this compound in cancer. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to FAK Signaling in Cancer
Focal Adhesion Kinase (FAK) is a critical mediator of signaling pathways initiated by integrins and growth factor receptors. These pathways are integral to cell adhesion, migration, proliferation, and survival. In the context of cancer, dysregulation of FAK signaling is a key driver of tumorigenesis and metastasis.[3] FAK's functions can be both kinase-dependent, involving the phosphorylation of downstream substrates, and kinase-independent, acting as a scaffolding protein.[4] Key downstream signaling cascades activated by FAK include the PI3K/Akt and RAS/MEK/ERK pathways, which are central to cancer cell survival and proliferation.[5]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that selectively binds to and inhibits the kinase activity of FAK, ALK, and Pyk2.[2] The inhibition of FAK disrupts its ability to mediate signal transduction, thereby impeding tumor cell growth, migration, and survival in FAK-overexpressing cancer cells.[2]
Quantitative Preclinical and Clinical Data
This compound has demonstrated significant anti-tumor activity in both preclinical models and clinical trials. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type | Reference |
| FAK | 1.6 | In Vitro Kinase Assay | [1][6] |
Table 2: Preclinical Efficacy in Hepatocellular Carcinoma (HCC)
| Cell Lines | Treatment | Effect | Reference |
| HepG2, Bel-7402 | This compound (3 µM) + XL184 (5 µM) | Significantly reduces cell survival fraction compared to single agents. | [4] |
| HepG2, Bel-7402 | This compound (3 µM) + XL184 (5 µM) | Enhances caspase-dependent apoptosis. | [4] |
Table 3: Phase 1 Clinical Trial Efficacy in ALK-Positive Non-Small Cell Lung Cancer (NSCLC) (NCT02695550)
| Patient Population | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) | Recommended Phase 2 Dose | Reference |
| ALK TKI-naïve | 39 | 64.1% (95% CI, 47.2–78.8) | 15.9 months (95% CI, 9.26–23.3) | 15.0 months (95% CI, 9.06–25.8) | 600 mg QD | [7][8] |
| Crizotinib-resistant | 21 | 33.3% (95% CI, 14.6–57.0) | 6.73 months (95% CI, 4.73–8.54) | 6.60 months (95% CI, 3.77–13.3) | 300 mg BID | [7][8] |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway in Cancer
The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix and growth factors to promote cancer cell survival, proliferation, and migration.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.
Detailed Experimental Protocols
In Vitro FAK Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the in vitro kinase activity of FAK and the inhibitory potency of compounds like this compound.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a white-walled multi-well plate, add the FAK enzyme, FAK substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Western Blotting for FAK Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of FAK at its autophosphorylation site (Y397), a marker of FAK activation.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pFAK (Y397) and anti-total FAK
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against pFAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HepG2 for HCC, or an ALK-positive NSCLC line)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound is a promising multi-kinase inhibitor with potent activity against FAK. Preclinical and early clinical data demonstrate its potential as a therapeutic agent in various cancers, particularly in ALK-positive NSCLC and potentially in combination therapies for other solid tumors like HCC. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to further elucidate the role of FAK inhibition in cancer and to advance the clinical development of this compound and other FAK inhibitors.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. scispace.com [scispace.com]
- 5. promega.com.cn [promega.com.cn]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. AXL and SHC1 confer crizotinib resistance in patient-derived xenograft model of ALK-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
Pyk2 as a Therapeutic Target for Conteltinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline-rich Tyrosine Kinase 2 (Pyk2), also known as PTK2B, is a non-receptor tyrosine kinase that is a member of the focal adhesion kinase (FAK) family.[1] Pyk2 is involved in multiple signaling pathways that regulate cell proliferation, migration, survival, and adhesion.[1] Dysregulation of Pyk2 expression and activity has been implicated in various diseases, including cancer, where it plays a crucial role in tumor progression and metastasis.[2] This makes Pyk2 an attractive therapeutic target for the development of novel anti-cancer agents.
Conteltinib (also known as CT-707) is an orally available, multi-kinase inhibitor that targets Anaplastic Lymphoma Kinase (ALK), FAK, and Pyk2.[1][3] Its mechanism of action involves binding to and inhibiting the activity of these kinases, thereby disrupting their downstream signaling pathways and impeding tumor cell growth and survival.[1] This technical guide provides an in-depth overview of Pyk2 as a therapeutic target for this compound, including its inhibitory profile, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Data Presentation: Inhibitory Profile of this compound
This compound has demonstrated potent inhibitory activity against its primary targets. The following table summarizes the available quantitative data on its inhibitory concentration.
| Target Kinase | IC50 Value | Reference |
| FAK | 1.6 nM | [3][4][5] |
| Pyk2 | Not explicitly reported; described as less potent than its inhibition of ALK. | [2] |
| ALK | Not explicitly reported; this compound is described as a potent inhibitor. | [2] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Pyk2 Signaling Pathway
Pyk2 is activated by various stimuli, including growth factors, cytokines, and integrin-mediated cell adhesion. Upon activation, Pyk2 autophosphorylates and serves as a scaffolding protein to recruit and activate several downstream signaling molecules, thereby promoting cancer cell proliferation, migration, and survival. The following diagram illustrates a simplified Pyk2 signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Methodological & Application
Application Note: In Vitro Profiling of Conteltinib (CT-707)
Application Notes: Conteltinib for Cell-Based Assays
Introduction
Conteltinib (also known as CT-707) is a potent, orally available multi-kinase inhibitor with significant activity against Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Its ability to disrupt key signaling pathways involved in tumor cell proliferation, migration, and survival makes it a valuable tool for cancer research and a potential antineoplastic agent.[2][3] These application notes provide detailed protocols and recommended concentration ranges for utilizing this compound in various cell-based assays.
Mechanism of Action
This compound exerts its anti-tumor effects by selectively binding to and inhibiting the kinase activity of ALK, FAK, and Pyk2.[2] The inhibition of these kinases disrupts downstream signaling cascades, including the PI3K, JAK/STAT, and RAS/MEK/ERK pathways, which are crucial for cancer cell growth and survival.[3][4] In enzymatic assays, this compound demonstrates a particularly high potency against FAK, with an IC50 value of 1.6 nM.[1][5][6] Dysregulation of these kinases is common in several cancer types, where they play a critical role in cell migration, proliferation, and angiogenesis.[2]
Data Presentation: Effective Concentrations
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. The following table summarizes reported concentrations and IC50 values from cell-based experiments.
| Cell Line | Assay Type | Concentration / IC50 | Incubation Time | Reference |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability | 1.0 - 3.0 µM | 72 hours | [5] |
| Bel-7402 (Hepatocellular Carcinoma) | Cell Viability | 0.2 - 3.0 µM | 72 hours | [5] |
| HepG2 | Western Blot | 3 µM | 24 hours | [5] |
| Bel-7402 | Western Blot | 3 µM | 24 hours | [5] |
| HepG2 | Apoptosis Assay | 3 µM (in combination) | Not Specified | [5] |
| Bel-7402 | Apoptosis Assay | 3 µM (in combination) | Not Specified | [5] |
| In Vitro Kinase Assay | FAK Inhibition | IC50: 1.6 nM | Not Applicable | [1][5][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for reproducible results.
-
Reconstitution: Dissolve this compound powder in fresh, moisture-free DMSO to create a high-concentration stock solution (e.g., 25 mg/mL or 39.31 mM).[1]
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution with cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the DMSO stock solution in aliquots at -20°C for up to one year or at -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles.[7]
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effect of this compound on cultured cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C32H45N9O3S | CID 89860551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preparing Conteltinib Stock Solution in DMSO
Introduction
Conteltinib (also known as CT-707) is a potent, orally available multi-kinase inhibitor with significant activity against Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Proline-rich Tyrosine Kinase 2 (Pyk2)[1][2][3][4]. It demonstrates a particularly strong inhibitory effect on FAK with an IC50 of 1.6 nM[1][2][4]. Due to its role in critical cellular processes such as cell survival, proliferation, and migration, the inhibition of these kinases makes this compound a valuable tool in cancer research, particularly in studies related to hepatocellular carcinoma and non-small cell lung cancer[1][5][6][7].
This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro research applications. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and consistent performance in downstream experiments.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | CT-707 | [1][2][4] |
| CAS Number | 1384860-29-0 | [1][4][6] |
| Molecular Formula | C32H45N9O3S | [1][6] |
| Molecular Weight | 635.82 g/mol | [1][3][6] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | ≥ 25 mg/mL (approx. 39.31 mM) | [2] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use a fresh, anhydrous grade of DMSO.[1][2] If precipitation is observed, gentle warming and/or sonication can aid in dissolution.[1]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Source(s) |
| FAK | 1.6 nM | [1][2][4][5][8] |
| ALK | Potent Inhibitor | [2][3][9] |
| Pyk2 | Potent Inhibitor | [2][3][9] |
Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting key signaling pathways. As a potent FAK inhibitor, it disrupts the FAK-mediated signaling cascade, which is crucial for cell adhesion, migration, and survival. The diagram below illustrates the simplified FAK signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits FAK activation and downstream signaling.
Experimental Protocols
Materials and Equipment
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Water bath or sonicator
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for your specific requirements.
-
Pre-handling: Before opening the vial, gently tap it on a hard surface to ensure all the powder has settled at the bottom.[10]
-
Weighing: Accurately weigh out 6.36 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 635.82 g/mol = 6.3582 mg
-
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Assisting Dissolution (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4] Alternatively, brief sonication can be used.[1]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][10]
-
Long-term Storage: Store the aliquots at -20°C or -80°C.[1] Under these conditions, the stock solution is stable for extended periods (-20°C for up to 1 year, -80°C for up to 2 years).[1]
Protocol 2: Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium to the final desired working concentration.
-
Intermediate Dilution (Recommended): To prevent precipitation of the compound in the aqueous medium, it is best to perform serial dilutions of the DMSO stock solution in DMSO first.
-
Final Dilution: Add the final diluted DMSO sample to your buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Use the formula C1V1 = C2V2:
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Experimental Workflow
The following diagram outlines the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Safety Precautions
-
This compound is a bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C32H45N9O3S | CID 89860551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Conteltinib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of conteltinib, a potent multi-kinase inhibitor, for its effective use in in vitro cell culture applications.
Introduction to this compound
This compound (also known as CT-707) is a powerful inhibitor of several tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Its ability to disrupt key signaling pathways makes it a valuable tool for cancer research and drug development.[2][3] this compound has demonstrated significant anti-tumor activities in preclinical studies and is being investigated in clinical trials for various cancers, including non-small cell lung cancer.[3][4]
This compound Signaling Pathways
This compound exerts its biological effects by inhibiting critical signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[2] Specifically, it targets:
-
ALK Signaling: In cancers driven by ALK rearrangements, this compound inhibits the constitutively active ALK fusion protein, thereby blocking downstream pathways such as the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK pathways.[3][5]
-
FAK Signaling: As a potent FAK inhibitor (IC50 of 1.6 nM), this compound disrupts focal adhesion dynamics, which are crucial for cell adhesion, migration, and invasion.[1][6][7]
Below is a diagram illustrating the primary signaling pathways inhibited by this compound.
Solubility of this compound
The solubility of this compound is a critical factor for its use in cell-based assays. It is important to prepare stock solutions in an appropriate solvent and to be aware of its solubility limits in aqueous media.
Solubility in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 25 mg/mL (39.31 mM)[1][6] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Ultrasonic treatment may be needed to fully dissolve the compound.[6] |
| Water | Insoluble[6] | |
| Ethanol | Insoluble[6] |
Formulations for In Vivo and In Vitro Use
For specific applications, this compound can be prepared in various formulations to enhance its solubility and delivery.
| Application | Formulation Components | Final Concentration |
| In Vitro | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.27 mM)[6] |
| In Vitro | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.27 mM)[6] |
| In Vivo (Oral) | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.27 mM)[6] |
Stability of this compound in Solution
Proper storage of this compound stock solutions is essential to maintain its activity.
| Storage Condition | Solvent | Stability Duration |
| -20°C | Powder | 3 years[6] |
| -20°C | In solvent | 1 year[6][8] |
| -80°C | In solvent | 2 years[6][8] |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6][9]
Protocol for Preparing this compound for Cell Culture
This protocol describes the preparation of a this compound stock solution and its dilution into cell culture medium for use in cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. The Lysosomal Sequestration of Tyrosine Kinase Inhibitors and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Conteltinib Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of Conteltinib (CT-707) using animal models of non-small cell lung cancer (NSCLC). This compound is a potent multi-kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2), demonstrating significant anti-tumor activity in preclinical settings, particularly in ALK-positive NSCLC.[1][2]
Overview of Preclinical Animal Models
Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents like this compound. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice. For this compound, relevant models include those established from ALK-positive and potentially ROS1-positive NSCLC cell lines.
Table 1: Recommended Cell Lines for this compound Efficacy Studies
| Cell Line | Cancer Type | Key Genetic Alteration | Notes |
| H3122 | NSCLC Adenocarcinoma | EML4-ALK Fusion | Commonly used for ALK-positive NSCLC studies. |
| H2228 | NSCLC Adenocarcinoma | EML4-ALK Fusion | Another established model for ALK-rearranged NSCLC. |
| HCC78 | NSCLC Adenocarcinoma | SLC34A2-ROS1 Fusion | A representative model for ROS1-positive NSCLC. |
Table 2: Summary of Preclinical Efficacy Data for this compound in ALK-Positive NSCLC Xenograft Models
| Animal Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value) |
| H3122 Xenograft | Vehicle Control | N/A | 0 | N/A |
| This compound | 25 mg/kg, oral, daily | Data not available | Data not available | |
| Crizotinib-Resistant H3122 Xenograft | Vehicle Control | N/A | 0 | N/A |
| This compound | 50 mg/kg, oral, daily | Data not available | Data not available |
Note: Specific quantitative data on tumor growth inhibition for this compound in these preclinical models is not publicly available in the search results. The table is structured for data insertion upon availability.
Experimental Protocols
Protocol for Establishing Subcutaneous Xenograft Models
This protocol outlines the steps for establishing subcutaneous tumors from NSCLC cell lines in immunodeficient mice.
Materials:
-
ALK-positive (e.g., H3122) or ROS1-positive (e.g., HCC78) NSCLC cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-scid)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected NSCLC cell line according to standard protocols to achieve approximately 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free medium or PBS.
-
Perform a viable cell count using a hemocytometer or automated cell counter.
-
-
Cell Implantation:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel®. A typical injection volume is 100-200 µL containing 5 x 10^6 to 10 x 10^6 cells.
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomize the animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Protocol for this compound Administration and Efficacy Evaluation
This protocol describes the preparation and administration of this compound and the subsequent evaluation of its anti-tumor efficacy.
Materials:
-
This compound (CT-707) powder
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
This compound Formulation:
-
Prepare the dosing formulation of this compound by suspending the powder in the vehicle solution to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 10 µL/g administration volume).
-
Ensure the suspension is homogenous before each administration.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective treatment groups via oral gavage.
-
The dosing schedule will depend on the study design (e.g., once daily for 21 days).
-
-
Efficacy Monitoring:
-
Continue to measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Inhibited by this compound
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and migration.
Caption: ALK signaling pathway and its inhibition by this compound.
Caption: FAK/Pyk2 signaling pathway and its inhibition by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for a this compound in vivo efficacy study.
Caption: Workflow for this compound in vivo efficacy studies.
References
- 1. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability with Conteltinib
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Conteltinib on cancer cell lines using common cell viability assays, namely the MTT and MTS assays.
Introduction to this compound
This compound (also known as CT-707) is a potent, orally available multi-kinase inhibitor with potential antineoplastic activity.[1][2] It primarily targets Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] By inhibiting these kinases, this compound disrupts their associated signaling pathways, which are crucial for tumor cell proliferation, migration, survival, and angiogenesis.[2] The dysregulation of these kinases is observed in various types of cancer, making this compound a promising candidate for targeted cancer therapy.[2] In preclinical studies, this compound has demonstrated significant anti-tumor activity.[4] For instance, it has shown a strong inhibitory effect on FAK with an IC50 value of 1.6 nM in in vitro kinase assays.[1][3]
Principle of Cell Viability Assays
Cell viability assays are essential tools for evaluating the cytotoxic or cytostatic effects of therapeutic compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.
In viable, metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells. The key difference between the two assays is that the formazan produced in the MTT assay is insoluble and requires a solubilization step, whereas the MTS formazan product is soluble in the cell culture medium.
Data Presentation: Efficacy of this compound on Cell Viability
The following table structure is provided for researchers to summarize their quantitative data from cell viability assays with this compound. This standardized format allows for easy comparison of the compound's efficacy across different cell lines and experimental conditions.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) | Maximum Inhibition (%) |
| e.g., H3122 | NSCLC (ALK-positive) | MTT | 72 | ||
| e.g., A549 | NSCLC (ALK-negative) | MTT | 72 | ||
| e.g., SK-HEP-1 | Hepatocellular Carcinoma | MTS | 48 | ||
| e.g., U-87 MG | Glioblastoma | MTS | 72 |
Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit cell viability by 50%. This value is a key parameter for assessing the potency of the compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use.[3] Working solutions of desired concentrations should be freshly prepared by diluting the stock solution in cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
MTT Assay Protocol
This protocol is a widely used method for assessing cell viability.[5]
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Addition of MTT Reagent: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[6][7] Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
MTS Assay Protocol
The MTS assay offers a more streamlined workflow as it does not require a solubilization step.[8]
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Combined MTS reagent (containing MTS and an electron coupling reagent like PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Addition of MTS Reagent: Add 20 µL of the combined MTS reagent directly to each well containing 100 µL of culture medium.[6][7]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[6][7] The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[6][8]
-
Data Analysis: Follow the same data analysis steps as for the MTT assay to determine the percentage of cell viability and the IC50 value of this compound.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C32H45N9O3S | CID 89860551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for In Vivo Formulation of Conteltinib in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conteltinib (CT-707) is a potent, orally available multi-kinase inhibitor with significant anti-neoplastic activity.[1] It primarily targets Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Dysregulation of these kinases is implicated in various aspects of tumor progression, including cell proliferation, migration, survival, and angiogenesis.[1] Notably, this compound demonstrates a strong inhibitory effect on FAK with an IC50 of 1.6 nM.[2][3][4][5] Preclinical studies have shown its efficacy in both crizotinib-sensitive and crizotinib-resistant ALK-positive non-small cell lung cancer (NSCLC) xenograft models.[6] This document provides detailed protocols for the in vivo formulation of this compound and its application in xenograft studies to evaluate its anti-tumor efficacy.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting key signaling pathways crucial for cancer cell survival and proliferation. As an ATP-competitive inhibitor, it blocks the phosphorylation activity of ALK, FAK, and Pyk2.[6] Inhibition of ALK disrupts downstream signaling cascades, including the PI3K, JAK/STAT, and RAS/MEK/ERK pathways, which are critical for the growth of ALK-driven tumors.[3][6] The inhibition of FAK and Pyk2 further disrupts processes essential for tumor cell migration, invasion, and survival.[1]
Caption: this compound inhibits ALK, FAK, and Pyk2, blocking downstream signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Reference |
| FAK | 1.6 nM | [2][4] |
Table 2: Preclinical In Vivo Efficacy in Hepatocellular Carcinoma Xenograft Model (Combination Study)
| Treatment Group | Tumor Inhibition Rate | Reference |
| This compound (CT-707) alone | 19.4% | [4] |
| XL184 alone | 30.7% | [4] |
| This compound + XL184 | 77.4% | [4] |
Table 3: Clinical Efficacy in ALK-Positive NSCLC Patients (Phase 1 Study)
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| ALK TKI-naïve (n=39) | 64.1% | 15.9 months | [7] |
| Previously treated with crizotinib (n=21) | 33.3% | 6.73 months | [7] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound for Oral Gavage
This protocol details three different methods for preparing this compound for oral administration in xenograft studies. The choice of formulation may depend on the required concentration and vehicle tolerability in the animal model.
Materials:
-
This compound (CT-707) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation Options:
Option A: Suspension in CMC-Na
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of CMC-Na (e.g., 0.5%) in sterile water.
-
Add the this compound powder to the appropriate volume of the CMC-Na solution to achieve the desired final concentration (e.g., ≥5 mg/mL).[2]
-
Vortex thoroughly to create a homogenous suspension.[2]
-
This formulation should be prepared fresh daily and mixed well before each administration.
Option B: Solution in DMSO, PEG300, Tween-80, and Saline
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volumes of each solvent in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][8]
-
Add the this compound stock solution to the vehicle mixture to achieve the desired final concentration (solubility of ≥2.08 mg/mL).[4][8]
-
Vortex thoroughly until a clear solution is obtained.[4][8] Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[4]
-
This solution should be used immediately for optimal results.[2]
Option C: Suspension in DMSO and Corn Oil
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[4]
-
In a sterile tube, add 10% of the final volume as the DMSO stock solution.[4]
-
Add 90% of the final volume as corn oil.[4] For example, to prepare 1 mL, add 100 µL of the DMSO stock to 900 µL of corn oil.[4]
-
Vortex thoroughly to mix evenly.[4]
-
This mixed solution should be used immediately for optimal results.[2][4]
Protocol 2: General Xenograft Study Workflow
This protocol outlines a general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest (e.g., ALK-positive NSCLC)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Animal balance
-
Anesthesia (e.g., isoflurane)
-
Prepared this compound formulation
-
Oral gavage needles
Experimental Workflow Diagram:
Caption: Workflow for a typical subcutaneous xenograft study.
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cells under standard conditions until they reach the exponential growth phase.
-
Harvest the cells using trypsin and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).
-
-
Tumor Implantation:
-
Anesthetize the mice according to your institution's IACUC protocol.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control (vehicle) groups with similar average tumor volumes.
-
-
Drug Administration:
-
Administer the prepared this compound formulation or the corresponding vehicle to the mice via oral gavage.
-
The dosing schedule will depend on the specific study design but could be once or twice daily.[4][6] For example, a complex schedule might involve twice-daily administration on certain days and once-daily on others.[4]
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size or at a specific time point.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
-
Analyze the data for statistical significance.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).
-
References
- 1. This compound | C32H45N9O3S | CID 89860551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | multi-kinase inhibitor | antineoplastic agent | CAS# 1384860-29-0 | InvivoChem [invivochem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Conteltinib Precipitation in Aqueous Solutions
Welcome to the technical support center for Conteltinib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and precipitation of this compound in aqueous solutions during in vitro and in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered with this compound precipitation and provides step-by-step solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or media. | Rapid change in solvent polarity. This compound is poorly soluble in water. | 1. Optimize the final DMSO concentration: Keep the final DMSO concentration in your aqueous solution as low as possible, ideally below 0.5%, as many cell lines can tolerate this concentration.[1] 2. Use a co-solvent system: Prepare an intermediate dilution of the this compound stock in a water-miscible organic solvent like PEG300 before adding it to the final aqueous solution.[2][3] 3. Employ surfactants: Incorporate a small amount of a biocompatible surfactant, such as Tween-80, in your final solution to improve solubility and prevent aggregation.[2][3][4] 4. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, gradually decreasing the concentration of the organic solvent. |
| Cloudiness or precipitation observed in the stock solution over time. | Improper storage or solvent contamination. | 1. Ensure proper storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2][3][5][6] 2. Use anhydrous DMSO: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of this compound. Use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[3] |
| Inconsistent results in bioassays. | Precipitation of the compound leading to inaccurate concentrations. | 1. Visually inspect solutions: Before each experiment, carefully inspect the solution for any signs of precipitation. If observed, do not use the solution. 2. Prepare fresh dilutions: Prepare fresh dilutions from a clear stock solution for each experiment to ensure accurate and reproducible concentrations. 3. Sonication and Warming: If slight precipitation is observed, gentle warming to 37°C or brief sonication can help redissolve the compound. However, use these methods with caution as they may affect the stability of the compound.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl sulfoxide (DMSO).[3][5] this compound is reported to be soluble in DMSO at concentrations ranging from 25 mg/mL to 100 mg/mL.[3][6] It is practically insoluble in water and ethanol.[3]
Q2: How should I store my this compound stock solution to prevent precipitation?
A2: To prevent precipitation and degradation, store this compound stock solutions in DMSO in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or longer).[2][3][5][6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][6]
Q3: My this compound precipitated when I diluted my DMSO stock in my cell culture medium. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. To avoid this, you can try the following:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your medium is as low as possible (e.g., <0.5%).
-
Use a co-solvent/surfactant system: Prepare a working solution using a mixture of solvents. A common formulation for in vivo studies, which can be adapted for in vitro use with appropriate dilutions, is a combination of DMSO, PEG300, Tween-80, and saline.[2][3]
-
Prepare an intermediate dilution: First, dilute your DMSO stock solution in an intermediate solvent like PEG300 before the final dilution into your aqueous medium.
Q4: Can I heat or sonicate my this compound solution to redissolve precipitates?
A4: Gentle warming (e.g., to 37°C or up to 60°C for the tetrahydrochloride salt) and brief sonication can be used to aid in the dissolution of this compound.[2][5][6] However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always visually inspect the solution to ensure it is clear before use.
Q5: What are the key factors that influence the solubility of this compound?
A5: The solubility of small molecules like this compound is influenced by several factors:
-
pH: The pH of the aqueous solution can affect the ionization state of the molecule, which in turn impacts its solubility.[7][8]
-
Temperature: Generally, solubility increases with temperature, but this is not always the case and should be handled with care to avoid degradation.[7][9]
-
Solvent Polarity: this compound is a lipophilic molecule and is more soluble in non-polar organic solvents like DMSO than in polar solvents like water.[9][10]
-
Particle Size: Smaller particle size can increase the rate of dissolution.[7][11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile tube. The molecular weight of this compound is approximately 635.82 g/mol .[5]
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to facilitate dissolution if necessary.[5]
-
Visually confirm that the solution is clear and free of any particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol provides a method to prepare a working solution with a low percentage of organic solvents.
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile saline or cell culture medium
Procedure:
-
Start with your 10 mM this compound stock solution in DMSO.
-
In a sterile tube, prepare an intermediate solution by diluting the DMSO stock solution with PEG300. For example, add 10 µL of the 10 mM DMSO stock to 40 µL of PEG300.
-
To this mixture, add a small volume of Tween-80 (e.g., 5 µL) and mix well.
-
Finally, add this organic mixture to your aqueous buffer or cell culture medium (e.g., 945 µL) to reach your desired final concentration. The final concentrations of the co-solvents in this example would be 1% DMSO, 4% PEG300, and 0.5% Tween-80.
-
Vortex the final solution gently and ensure it is clear before adding it to your cells or assay.
Note: The final concentrations of co-solvents and surfactants should be optimized for your specific cell line and assay to minimize toxicity.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 25 mg/mL (39.31 mM) to 100 mg/mL (127.93 mM for the tetrahydrochloride salt) | [3][5][6] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| DMSO Stock Solution | -20°C | Up to 1 month | [5][6] |
| DMSO Stock Solution | -80°C | Up to 6 months or longer | [2][3][6] |
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
Impact of hygroscopic DMSO on Conteltinib activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Conteltinib. The primary focus is to address potential issues arising from the hygroscopic nature of Dimethyl Sulfoxide (DMSO), the common solvent for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CT-707) is a potent, orally available multi-kinase inhibitor.[1][2] It primarily targets and inhibits the enzymatic activity of Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][3][4] By inhibiting these kinases, this compound disrupts downstream signaling pathways that are crucial for tumor cell growth, migration, proliferation, and survival in cancers where these kinases are overexpressed or dysregulated.[1][5]
Q2: What are the primary signaling pathways affected by this compound?
This compound's inhibitory action impacts several key oncogenic signaling cascades. Aberrantly active ALK, for instance, drives pathways such as PI3K, JAK/STAT, and RAS/MEK/ERK.[5][6] FAK and Pyk2 are non-receptor tyrosine kinases involved in cellular adhesion, migration, and survival signaling.[7] By blocking these central nodes, this compound effectively obstructs signals that promote cancer progression.
This compound Signaling Pathway Inhibition
Caption: Signaling pathways inhibited by this compound.
Q3: What is DMSO and why is it a concern when used with this compound?
DMSO is a highly polar, aprotic organic solvent widely used in biological research for its ability to dissolve a broad range of compounds, including this compound.[8][9] The primary concern is that DMSO is hygroscopic , meaning it readily absorbs moisture from the atmosphere.[8][10][11][12] Product datasheets for this compound explicitly warn that moisture-absorbing DMSO reduces its solubility.[3]
Q4: How does absorbed water in DMSO affect my this compound stock solution?
Water absorbed by DMSO can have several detrimental effects on your this compound experiments:
-
Reduced Solubility & Precipitation: The presence of water significantly decreases the solubility of many compounds in DMSO.[13] This can cause this compound to precipitate out of the solution, especially after freeze-thaw cycles.[12][13] If precipitation occurs, the actual concentration of the drug in the supernatant will be lower than expected, leading to inaccurate dosing in experiments.
-
Compound Instability: For some compounds, water can accelerate chemical degradation, reducing the potency of the inhibitor over time.[14][15][16]
-
Inconsistent Results: Using a stock solution with an unknown water content and a variable drug concentration will lead to poor reproducibility and inconsistent experimental outcomes, such as fluctuating IC50 values.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, with a focus on problems related to its preparation in DMSO.
Problem: I am seeing inconsistent results (e.g., variable IC50 values) in my cell-based assays.
This is a common problem that often points to issues with the inhibitor stock solution.
Workflow for Troubleshooting Inconsistent Results
Caption: Experimental workflow for troubleshooting inconsistent results.
Problem: I observed precipitation in my this compound stock solution after thawing.
This strongly suggests that the solubility limit of this compound was exceeded, a problem exacerbated by water contamination in the DMSO.
Logical Flow: Hygroscopic DMSO to Reduced Activity
References
- 1. This compound | C32H45N9O3S | CID 89860551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ziath.com [ziath.com]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Conteltinib-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate and mitigate cellular stress induced by Conteltinib (CT-707) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound (CT-707) is a potent, second-generation, ATP-competitive multi-kinase inhibitor.[1][2] Its primary targets include Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It has shown significant anti-tumor activity in non-small cell lung cancer (NSCLC) models, including those resistant to first-generation ALK inhibitors like crizotinib.[2]
Q2: What are the common types of cellular stress that can be induced by kinase inhibitors like this compound?
While direct studies on this compound-induced cellular stress are emerging, inhibition of its known targets—ALK, FAK, and Pyk2—can lead to several stress responses:
-
Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and processing can trigger the Unfolded Protein Response (UPR).
-
Oxidative Stress: An imbalance in reactive oxygen species (ROS) production and antioxidant defenses can lead to cellular damage.
-
DNA Damage Response: Cellular pathways that detect and repair DNA lesions can be activated.
-
Apoptosis: Programmed cell death can be initiated as a consequence of excessive cellular stress.[3][4][5]
Q3: What are the reported side effects of this compound in clinical studies, and how do they relate to cellular stress?
In a phase 1 study of patients with advanced ALK-positive NSCLC, the most common treatment-related adverse events (TRAEs) included diarrhea, elevated serum creatinine, elevated aspartate aminotransferase, and nausea.[2][6] These systemic side effects can be manifestations of underlying cellular stress in various tissues.
Q4: What is a recommended starting concentration for this compound in in-vitro experiments?
The optimal concentration of this compound is cell-line dependent. For hepatocellular carcinoma cell lines like HepG2 and Bel-7402, concentrations between 0.2 µM and 3.0 µM have been used for 72-hour incubations.[7] It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments with this compound.
Issue 1: High levels of unexpected cytotoxicity or cell death in culture.
-
Question: My cells are dying at lower concentrations of this compound than expected. What could be the cause?
-
Possible Causes & Solutions:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control.
-
Inhibitor Instability: this compound solutions should be freshly prepared. If using a stock solution, ensure it has been stored correctly (e.g., at -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. Perform a thorough literature search for your specific cell line or a similar one. If none exists, a broad dose-response experiment is essential.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects, leading to increased cytotoxicity.[8][9] Correlate the observed cell death with the inhibition of the intended targets (ALK, FAK, Pyk2) using techniques like Western blotting for downstream pathway components.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Question: I am observing significant variability in my results between experiments. How can I improve reproducibility?
-
Possible Causes & Solutions:
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency at the time of treatment, and media composition.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Inconsistent inhibitor concentration is a common source of variability.
-
Assay Timing: The duration of this compound treatment is critical. Ensure consistent incubation times across all experiments.
-
Plate Edge Effects: In multi-well plate assays, cells in the outer wells can be subject to evaporation and temperature gradients. Avoid using the outermost wells for critical measurements or ensure proper humidification.
-
Issue 3: Difficulty in detecting specific cellular stress markers.
-
Question: I am not observing an increase in my chosen cellular stress marker (e.g., a specific phosphorylated protein) after this compound treatment. What should I check?
-
Possible Causes & Solutions:
-
Sub-optimal Time Point: The activation of different stress pathways occurs over different time courses. Perform a time-course experiment to identify the optimal time point for detecting your marker of interest.
-
Antibody Quality: Ensure your primary and secondary antibodies are validated for the specific application (e.g., Western blot, immunofluorescence) and are used at the recommended dilution.
-
Protein Extraction/Fixation: Use appropriate lysis buffers for protein extraction or fixation methods for immunofluorescence that preserve the phosphorylation status or localization of your target protein.
-
Pathway Crosstalk: Cellular signaling is complex. Inhibition of one pathway may be compensated by another, masking the expected stress response. Consider investigating multiple markers within a pathway and also markers from other related stress pathways.
-
Quantitative Data Summary
Table 1: Treatment-Related Adverse Events (TRAEs) of this compound in ALK-positive NSCLC Patients (N=64)
| Adverse Event | Any Grade (%) | Grade ≥ 3 (%) |
| Diarrhea | 71.9 | - |
| Serum creatinine elevated | 45.3 | - |
| Aspartate aminotransferase elevated | 39.1 | - |
| Nausea | 37.5 | - |
Data from a multicenter, open-label, first-in-human phase 1 study.[2][6]
Table 2: In Vitro Inhibitory Activity and Experimental Concentrations of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (FAK) | 1.6 nM | - | [1] |
| Experimental Concentration Range | 0.2 - 3.0 µM | HepG2, Bel-7402 | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Endoplasmic Reticulum (ER) Stress Markers
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the predetermined time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP, and GRP78/BiP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound, a vehicle control, and a positive control (e.g., H₂O₂) for the desired time.
-
-
Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add a cell-permeable ROS-sensitive fluorescent probe (e.g., DCFH-DA or CellROX Green) diluted in serum-free medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells with PBS.
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence values to a measure of cell number (e.g., a parallel plate stained with crystal violet or a cell viability assay).
-
Protocol 3: Immunofluorescence for DNA Damage Markers (γH2AX)
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound or a vehicle control. Include a positive control for DNA damage (e.g., etoposide).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash cells with PBS.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against a DNA damage marker (e.g., anti-phospho-Histone H2A.X (Ser139), known as γH2AX) overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBST.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus.
-
Visualizations
Caption: this compound inhibits the ALK fusion protein, blocking downstream signaling pathways.
Caption: A general workflow for troubleshooting unexpected cellular stress in experiments.
Caption: Logical relationship between a common problem, its potential causes, and solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of tyrosine kinase p56/Lck in apoptosis induction by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Conteltinib assays
Welcome to the technical support center for Conteltinib assays. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as CT-707) is a multi-kinase inhibitor. Its primary targets are Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It is an ATP-competitive inhibitor and has shown potential in treating cancers such as ALK-positive non-small cell lung cancer (NSCLC).[3]
Q2: What are the common assay formats used to measure this compound activity?
Common assays for evaluating this compound's inhibitory activity include:
-
Biochemical Assays: These measure the direct inhibition of purified kinase enzymes. Examples include luminescence-based assays like ADP-Glo™ that quantify ADP production, a byproduct of kinase activity.[2][4]
-
Cell-Based Assays: These assess the effect of this compound on kinase activity within a cellular context. Common formats include:
-
Phosphorylation Assays: Techniques like Western Blotting, ELISA, AlphaScreen®, and Phosflow are used to measure the phosphorylation status of the target kinase or its downstream substrates.[1][3]
-
Cell Proliferation/Viability Assays: These determine the impact of this compound on the growth and survival of cancer cell lines.
-
Q3: What are the known IC50 values for this compound against its primary targets?
The inhibitory potency of this compound can vary depending on the assay format and conditions.
| Target | Assay Type | IC50 (nM) | Reference |
| FAK | In vitro kinase assay | 1.6 | [2] |
| ALK | Enzymatic assays | Potent (10-fold more than crizotinib) | [3] |
| Pyk2 | In vitro kinase assay | Potent | [2] |
Troubleshooting Unexpected Results
Biochemical Assays
Q4: My IC50 value for this compound in a biochemical FAK assay is significantly higher than the reported 1.6 nM. What could be the cause?
Several factors can lead to an apparent decrease in this compound potency in biochemical assays:
-
High ATP Concentration: Since this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will require a higher concentration of the inhibitor to achieve 50% inhibition.
-
Inactive Enzyme: The purified FAK enzyme may have lost activity due to improper storage or handling.
-
Substrate Issues: The substrate used in the assay may be of poor quality or used at a suboptimal concentration.
-
Assay Signal Interference: Components in your assay buffer could be interfering with the detection method (e.g., luminescence).
Recommended Actions:
-
Optimize ATP Concentration: Determine the Km of ATP for your specific FAK enzyme lot and use an ATP concentration at or below the Km.
-
Verify Enzyme Activity: Test the activity of your FAK enzyme with a known potent FAK inhibitor as a positive control.
-
Check Substrate Quality: Use a high-quality, validated substrate for FAK.
-
Run Control Experiments: Include "no enzyme" and "no substrate" controls to identify any background signal or interference.
Cell-Based Assays
Q5: I am not observing a dose-dependent decrease in ALK phosphorylation in my cell-based assay. Why might this be?
A lack of dose-response in a cell-based phosphorylation assay can be due to several reasons:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to ALK inhibitors. This could be due to mutations in the ALK kinase domain or the activation of bypass signaling pathways.[5]
-
Drug Efflux: The cells may be actively pumping this compound out via efflux pumps.
-
Off-Target Effects: At higher concentrations, this compound might be inhibiting other kinases that lead to a feedback activation of the ALK pathway.
-
Incorrect Timing: The time point chosen for measuring phosphorylation may not be optimal.
Recommended Actions:
-
Cell Line Characterization: Sequence the ALK gene in your cell line to check for known resistance mutations.
-
Use a Sensitive Cell Line: As a positive control, use a cell line known to be sensitive to ALK inhibitors.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of this compound treatment for observing maximal inhibition of ALK phosphorylation.
-
Investigate Bypass Pathways: Use pathway analysis tools or phosphoproteomics to investigate the activation of other signaling pathways that might be compensating for ALK inhibition.
Q6: I am seeing paradoxical activation of a downstream signaling pathway (e.g., ERK) at certain concentrations of this compound. What does this mean?
Paradoxical pathway activation is a known phenomenon with some kinase inhibitors and can be caused by:
-
Feedback Loops: Inhibition of a target kinase can sometimes disrupt negative feedback loops, leading to the activation of other signaling molecules in the same or different pathways.
-
Off-Target Kinase Inhibition: this compound's inhibition of other kinases, such as FAK or Pyk2, could indirectly lead to the activation of other signaling cascades.
-
Scaffolding Effects of Kinases: In some cases, the inhibitor binding to the kinase can promote its interaction with other proteins, leading to downstream signaling activation.
Recommended Actions:
-
Comprehensive Pathway Analysis: Use techniques like phospho-kinase antibody arrays or mass spectrometry-based phosphoproteomics to get a broader view of the signaling changes induced by this compound.
-
Knockdown/Knockout Experiments: Use siRNA or CRISPR to knock down the expression of FAK and Pyk2 to see if the paradoxical ERK activation is dependent on these off-target kinases.
-
Dose-Response Analysis: Carefully analyze the dose-response curve for this effect. Paradoxical activation often occurs within a specific concentration range.
Experimental Protocols
General Protocol for a Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™ for FAK)
-
Prepare Reagents:
-
FAK Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[4]
-
Recombinant FAK enzyme.
-
FAK substrate (e.g., a synthetic peptide).
-
ATP solution.
-
This compound serial dilutions.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Set up the Kinase Reaction:
-
In a 96-well plate, add 5 µL of kinase buffer.
-
Add 2.5 µL of this compound dilution or vehicle control.
-
Add 2.5 µL of FAK substrate.
-
Add 2.5 µL of FAK enzyme.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate the Reaction:
-
Add 2.5 µL of ATP solution to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Detect ADP Production:
-
Measure Luminescence:
-
Read the plate on a luminometer. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
General Protocol for a Cell-Based ALK Phosphorylation ELISA
-
Cell Culture and Treatment:
-
Seed ALK-dependent cancer cells (e.g., Karpas-299) in a 96-well plate and grow to 70-80% confluency.[3]
-
Treat the cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 20 minutes with gentle shaking.
-
-
ELISA:
-
Coat a high-binding 96-well plate with a capture antibody specific for total ALK overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the cell lysates to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a detection antibody specific for phosphorylated ALK (e.g., anti-phospho-ALK Y1604) conjugated to an enzyme like HRP.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength. The signal is proportional to the amount of phosphorylated ALK.
-
Normalize the phospho-ALK signal to the total ALK signal from a parallel ELISA or to a housekeeping protein like GAPDH.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits ALK, FAK, and Pyk2 signaling pathways.
Caption: General experimental workflow for a kinase inhibitor assay.
Caption: Decision-making flowchart for troubleshooting unexpected results.
References
- 1. Comparison of 2 cell-based phosphoprotein assays to support screening and development of an ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promega.com.cn [promega.com.cn]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Conteltinib's On-Target Efficacy: A Comparative Guide to FAK Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Conteltinib's Performance Against Alternative FAK Inhibitors, Supported by Experimental Data.
This guide provides a comparative analysis of this compound (CT-707), a multi-kinase inhibitor, and its on-target effect on Focal Adhesion Kinase (FAK) phosphorylation. The performance of this compound is evaluated against other known FAK inhibitors, Defactinib, GSK2256098, and PF-573228, with a focus on their ability to inhibit the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in FAK activation and downstream signaling.
Comparative Analysis of FAK Inhibitor Potency
This compound demonstrates potent inhibition of FAK with a low nanomolar IC50 value. The following table summarizes the in vitro and cellular potency of this compound in comparison to other commercially available FAK inhibitors. This data, compiled from various studies, highlights the comparable efficacy of these compounds in targeting FAK phosphorylation.
| Inhibitor | Target(s) | In Vitro IC50 (FAK) | Cellular IC50 (FAK Phosphorylation) | Key Findings |
| This compound (CT-707) | FAK, ALK, Pyk2 | 1.6 nM[1] | Not explicitly reported, but shown to markedly decrease FAK phosphorylation[2] | A multi-kinase inhibitor with high potency against FAK.[1][3] |
| Defactinib (VS-6063) | FAK, Pyk2 | Not explicitly reported | Dose-dependent inhibition of pFAK (Tyr397)[4][5] | A selective and orally active FAK inhibitor that has undergone clinical trials.[6][7] |
| GSK2256098 | FAK | Apparent Ki of 0.4 nM[3][8] | 8.5 nM (U87MG), 12 nM (A549), 15 nM (OVCAR8) for Y397 phosphorylation[2][3][9][10] | A potent, selective, reversible, and ATP-competitive FAK inhibitor.[3][8] |
| PF-573228 | FAK | 4 nM[11][12][13] | 30-100 nM for Tyr397 phosphorylation in various cell lines[11][13] | An ATP-competitive inhibitor of FAK.[11] |
Experimental Protocols for Validating On-Target Effects
The primary method for validating the on-target effects of FAK inhibitors is to measure the level of FAK autophosphorylation at Tyr397 in cellular assays using Western blotting. Below is a representative protocol for this experiment.
Western Blotting for FAK Phosphorylation
Objective: To determine the dose-dependent effect of a FAK inhibitor on the phosphorylation of FAK at Tyr397 in a selected cancer cell line.
Materials:
-
Cancer cell line with detectable FAK expression (e.g., A549, U87MG, MDA-MB-231)
-
Cell culture medium and supplements
-
FAK inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-FAK (Tyr397) and Mouse anti-total FAK
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the chosen cancer cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the FAK inhibitor (e.g., 0, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.[14]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.[14]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-FAK and total FAK using densitometry software.
-
Calculate the ratio of phospho-FAK to total FAK for each treatment condition.
-
Plot the phospho-FAK/total FAK ratio against the inhibitor concentration to determine the IC50 value.
-
Visualizing the FAK Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the FAK signaling pathway and the workflow for validating on-target inhibitor effects.
Caption: FAK Signaling Pathway and Point of Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK 2256098 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. merckmillipore.com [merckmillipore.com]
Synergistic Antitumor Effects of Conteltinib and Cabozantinib: A Comprehensive Analysis
For Immediate Release
This guide provides a detailed comparison of the synergistic antitumor effects of Conteltinib (CT-707) in combination with Cabozantinib (XL184), primarily focusing on their application in hepatocellular carcinoma (HCC). This document is intended for researchers, scientists, and drug development professionals interested in the mechanistic rationale and preclinical evidence supporting this combination therapy.
Executive Summary
Preclinical studies have demonstrated a significant synergistic effect when combining this compound, a multi-kinase inhibitor targeting Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Pyk2, with Cabozantinib, a multi-kinase inhibitor of MET, VEGFR, and RET. The primary mechanism underlying this synergy involves this compound's ability to counteract Cabozantinib-induced activation of FAK, a resistance pathway, thereby enhancing the overall antitumor efficacy. This combination leads to a more potent inhibition of cancer cell proliferation, increased apoptosis, and greater tumor growth suppression in vivo compared to either agent alone.
Mechanism of Action and Synergy
This compound (CT-707) is a potent inhibitor of FAK, ALK, and Pyk2.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[3] Its overexpression is associated with tumor progression and drug resistance.[4]
Cabozantinib (XL184) is a powerful inhibitor of multiple receptor tyrosine kinases, including MET, VEGFRs, and RET, which are critical for tumor angiogenesis, invasion, and metastasis.[5][6]
The synergistic interaction between this compound and Cabozantinib stems from the on-target effects of both inhibitors. While Cabozantinib effectively inhibits MET signaling, it can paradoxically lead to the activation of FAK. This FAK activation is a potential mechanism of resistance that can limit the therapeutic efficacy of Cabozantinib.[6][7]
This compound, by directly inhibiting FAK, blocks this escape pathway. The concurrent administration of this compound with Cabozantinib prevents the compensatory FAK activation, leading to a more profound and sustained inhibition of downstream signaling pathways that control cell survival and proliferation.[4][6]
Signaling Pathway Overview
The following diagram illustrates the targeted signaling pathways and the synergistic mechanism of this compound and Cabozantinib.
Caption: Synergistic inhibition of signaling pathways by this compound and Cabozantinib.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of this compound and Cabozantinib in hepatocellular carcinoma models.
Table 1: In Vitro Efficacy in Human Hepatocellular Carcinoma Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
| SMMC-7721 | Cabozantinib (XL184) | 5 µM | - | [6] |
| This compound (CT-707) | 3 µM | - | [6] | |
| Combination | 5 µM XL184 + 3 µM CT-707 | Significantly reduced cell survival fraction compared to single agents | [6] | |
| Huh-7 | Cabozantinib (XL184) | 5 µM | - | [6] |
| This compound (CT-707) | 3 µM | - | [6] | |
| Combination | 5 µM XL184 + 3 µM CT-707 | Enhanced caspase-dependent apoptosis | [6] |
Table 2: In Vivo Efficacy in a Hepatocellular Carcinoma Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition Rate | Reference |
| Vehicle Control | - | 0% | [8] |
| Cabozantinib (XL184) alone | - | 30.7% | [8] |
| This compound (CT-707) alone | - | 19.4% | [8] |
| Cabozantinib + this compound | - | 77.4% | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
Cell viability was assessed using the Sulforhodamine B (SRB) assay.
-
Hepatocellular carcinoma cells (SMMC-7721 and Huh-7) were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound, Cabozantinib, or their combination for 72 hours.
-
Cells were then fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB in 1% acetic acid.
-
The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance was measured at 510 nm using a microplate reader.
-
The percentage of cell growth inhibition was calculated relative to vehicle-treated control cells.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cells were treated with the indicated drug concentrations for 48 hours.
-
Both adherent and floating cells were collected and washed with cold PBS.
-
Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive) was determined.
Western Blot Analysis
Protein expression and phosphorylation were determined by Western blotting.
-
Cells were treated with drugs for the indicated times and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p-FAK (Tyr397), total FAK, and other relevant proteins overnight at 4°C.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
The in vivo synergistic efficacy was evaluated in a nude mouse xenograft model of human hepatocellular carcinoma.
-
SMMC-7721 cells were subcutaneously injected into the flank of athymic nude mice.
-
When tumors reached a palpable size, mice were randomized into four groups: vehicle control, this compound alone, Cabozantinib alone, and the combination of this compound and Cabozantinib.
-
Drugs were administered orally at predetermined doses and schedules.
-
Tumor volumes were measured with calipers every other day and calculated using the formula: (length × width²) / 2.
-
At the end of the study, tumors were excised and weighed.
Experimental Workflow
The following diagram outlines the typical workflow for investigating the synergistic effects of this compound and Cabozantinib.
Caption: Preclinical experimental workflow for evaluating drug synergy.
Conclusion
The combination of this compound and Cabozantinib represents a promising therapeutic strategy for hepatocellular carcinoma and potentially other cancers where FAK activation is a resistance mechanism to MET inhibitors. The preclinical data strongly support the synergistic antitumor effects of this combination, providing a solid rationale for further clinical investigation. The detailed experimental protocols provided herein can serve as a valuable resource for researchers aiming to validate and expand upon these findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 5. Therapy Detail [ckb.genomenon.com:443]
- 6. CT-707, a Novel FAK Inhibitor, Synergizes with Cabozantinib to Suppress Hepatocellular Carcinoma by Blocking Cabozantinib-Induced FAK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Conteltinib's Kinase Cross-Reactivity Profile: A Comparative Analysis
For Immediate Release
BEIJING – November 5, 2025 – Shouyao Holdings (Beijing) Co., Ltd. today released a comprehensive guide on the cross-reactivity profile of its potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, Conteltinib (CT-707). This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of this compound with other ALK inhibitors, supported by available preclinical data.
This compound is a multi-kinase inhibitor that has demonstrated significant activity against ALK, Focal Adhesion Kinase (FAK), and Pyk2.[1][2] In enzymatic assays, this compound has been shown to be approximately 10-fold more potent than the first-generation ALK inhibitor, crizotinib, against wild-type ALK.[3] Furthermore, it exhibits inhibitory activity against a range of crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q.[3]
Kinase Inhibition Profile of this compound
This compound's primary targets are ALK, FAK, and Pyk2. A key preclinical study reported a half-maximal inhibitory concentration (IC50) of 1.6 nM for FAK in an in vitro kinase assay.[1][2][4] While a comprehensive public kinome scan detailing its activity against a broad panel of kinases is not available, its known targets are summarized below.
| Target Kinase | IC50 (nM) | Reference |
| FAK | 1.6 | [1][2][4] |
| ALK | Data not publicly available | |
| Pyk2 | Data not publicly available |
This compound has also shown efficacy in overcoming resistance to first-generation ALK inhibitors by targeting several known ALK resistance mutations.[3]
Comparison with Other ALK Kinase Inhibitors
The landscape of ALK inhibitors has evolved to include multiple generations, each with a distinct selectivity profile. A direct comparison of the cross-reactivity profiles of these inhibitors is crucial for understanding their potential off-target effects and clinical utility.
| Inhibitor | Generation | Primary Target(s) | Known Off-Targets / Cross-Reactivities |
| This compound | Second | ALK, FAK, Pyk2 | Further kinome-wide data not publicly available.[1][2][3] |
| Crizotinib | First | ALK, MET, ROS1 | Highly selective for its primary targets.[5][6] |
| Alectinib | Second | ALK | Highly selective for ALK.[7] |
| Brigatinib | Second | ALK, ROS1 | Potently inhibits ROS1, FLT3, and a mutant variant of EGFR.[8][9] In a panel of 289 kinases, only 11 were inhibited with IC50 values < 10 nM.[8] |
| Lorlatinib | Third | ALK, ROS1 | Designed to penetrate the central nervous system and overcome most known ALK resistance mutations.[10] |
Experimental Protocols
Detailed experimental protocols for the kinase assays used to characterize this compound are not publicly available. However, a general methodology for in vitro kinase inhibition assays is described below.
General Protocol for In Vitro Kinase Inhibition Assay (Example)
This protocol outlines a typical fluorescence-based assay to determine the IC50 of an inhibitor against a specific kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Prepare a serial dilution of the inhibitor in assay buffer.
-
Prepare a solution of the target kinase and its specific substrate in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
-
Assay Procedure :
-
Add the diluted inhibitor solutions to the wells of a microplate.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a detection reagent that quantifies the amount of phosphorylated substrate.
-
-
Data Analysis :
-
Measure the signal (e.g., fluorescence) in each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Signaling Pathways and Experimental Workflows
To illustrate the biological context and experimental design, the following diagrams are provided.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for kinase inhibitor profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Pathological Response to Crizotinib in a Patient with ALK-rearranged Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 10. aacrjournals.org [aacrjournals.org]
Conteltinib's Potency Across Key Kinases: An In Vitro Comparative Analysis Against FAK, ALK, and Pyk2
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Conteltinib (CT-707) has emerged as a significant agent, demonstrating potent inhibitory activity against several key proteins implicated in tumor growth and metastasis. This guide provides an in vitro validation of this compound's half-maximal inhibitory concentration (IC50) on Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Proline-rich Tyrosine Kinase 2 (Pyk2). A comparative analysis with other established inhibitors is presented, supported by detailed experimental methodologies and visual representations of the relevant signaling pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the preclinical efficacy of this compound.
Comparative Inhibitory Potency of this compound
This compound demonstrates high potency against FAK and ALK, with a notable IC50 value of 1.6 nM for FAK.[1][2][3][4] In enzymatic assays, this compound is reported to be approximately 10-fold more potent against ALK than Crizotinib, suggesting an estimated IC50 in the sub-nanomolar range for ALK.[5] While also active against Pyk2, its potency is reportedly less than its inhibition of ALK.[5]
The following table summarizes the in vitro IC50 values of this compound against FAK, ALK, and Pyk2, alongside a panel of well-established inhibitors for each respective kinase, providing a clear comparison of their relative potencies.
| Target Kinase | Inhibitor | IC50 (nM) |
| FAK | This compound (CT-707) | 1.6 [1][2][3][4] |
| PF-573228 | 4 | |
| PF-562271 | 1.5 | |
| PF-431396 | 2 | |
| ALK | This compound (CT-707) | ~0.3 (estimated) [5] |
| Crizotinib | 3 | |
| Alectinib | 1.9 | |
| Ceritinib | 0.15 | |
| Pyk2 | This compound (CT-707) | Not Publicly Available |
| PF-431396 | 11 |
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
The determination of IC50 values for kinase inhibitors is a critical step in preclinical drug discovery. The following is a generalized protocol for an in vitro kinase assay, which can be adapted for FAK, ALK, and Pyk2.
Objective: To determine the concentration of an inhibitor that reduces the activity of a target kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (FAK, ALK, or Pyk2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (this compound and comparators) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting luminescence, fluorescence, or radioactivity
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test inhibitor in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Prepare a solution of the recombinant kinase in the assay buffer. The optimal concentration of the kinase should be predetermined to ensure a linear reaction rate.
-
Prepare a solution of the substrate and ATP in the assay buffer. The ATP concentration is typically at or near its Km value for the specific kinase.
-
-
Assay Reaction:
-
Add a small volume of the diluted inhibitor solutions to the wells of the microplate. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control (buffer only).
-
Initiate the kinase reaction by adding the kinase solution to each well, followed by the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes), allowing the kinase to phosphorylate the substrate.
-
-
Detection:
-
Stop the kinase reaction (the method depends on the detection system, e.g., adding a stop solution).
-
Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the extent of substrate phosphorylation, which is inversely proportional to the inhibitor's activity.
-
Read the plate using a microplate reader to measure the signal (luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing the Methodologies and Pathways
To further elucidate the experimental process and the biological context of this compound's targets, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining IC50 values in an in vitro kinase assay.
Caption: Simplified signaling pathways of FAK, ALK, and Pyk2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
Conteltinib: A Comparative Analysis of On-Target vs. Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Conteltinib (CT-707) is a potent, orally available, multi-kinase inhibitor under investigation for the treatment of various cancers. This guide provides a comparative analysis of its intended on-target effects against its observed off-target activities, supported by available preclinical and clinical data. The objective is to offer a clear perspective on the therapeutic window and potential side-effect profile of this compound.
Executive Summary
This compound primarily targets Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Its on-target activity against ALK has shown significant anti-tumor efficacy in patients with ALK-positive non-small cell lung cancer (NSCLC).[3][4] The inhibition of FAK, with a high potency (IC50 of 1.6 nM), represents another key on-target effect with therapeutic potential in various solid tumors.[1][2][5] Off-target effects are primarily inferred from the adverse events reported in clinical trials, as a comprehensive public kinase screening panel is not currently available. This guide synthesizes the existing data to facilitate a nuanced understanding of this compound's pharmacological profile.
Data Presentation
Table 1: On-Target Kinase Inhibition of this compound
| Target Kinase | IC50 (nM) | Key Biological Role | Therapeutic Indication | Reference |
| FAK | 1.6 | Cell adhesion, migration, proliferation, survival | Solid Tumors | [1][2][5] |
| ALK | Data not publicly available | Cell growth, proliferation, survival | ALK-positive NSCLC | [3][4] |
| Pyk2 | Data not publicly available | Cell adhesion, migration, inflammation | Cancer, Inflammatory Diseases | [1][2] |
Table 2: On-Target Clinical Efficacy of this compound in ALK-Positive NSCLC (Phase 1)
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) | Reference |
| ALK TKI-naïve (n=39) | 64.1% | 15.9 months | 15.0 months | [3][4] |
| Crizotinib-pretreated (n=21) | 33.3% | 6.73 months | 6.60 months | [3][4] |
Table 3: Off-Target Effects (Treatment-Related Adverse Events in >20% of Patients; Phase 1)
| Adverse Event | Frequency (%) | Grade ≥3 Frequency (%) | Potential Off-Target Kinase/Pathway | Reference |
| Diarrhea | 71.9 | 3.1 | EGFR, other kinases | [3][4] |
| Serum creatinine elevated | 45.3 | 1.6 | N/A (Renal function) | [3][4] |
| Aspartate aminotransferase elevated | 39.1 | N/A | N/A (Liver function) | [3][4] |
| Nausea | 37.5 | N/A | N/A (Gastrointestinal) | [3][4] |
| Vomiting | 35.9 | N/A | N/A (Gastrointestinal) | [3][4] |
| Alanine aminotransferase elevated | 34.4 | N/A | N/A (Liver function) | [3][4] |
| γ-glutamyl transpeptidase elevated | 32.8 | 7.8 | N/A (Liver function) | [3][4] |
| Hyperuricemia | 31.25 | N/A | N/A (Metabolic) | [3][4] |
| Weight loss | 28.1 | N/A | N/A (Metabolic) | [3][4] |
| Abdominal pain | 26.6 | N/A | N/A (Gastrointestinal) | [3][4] |
| Hypertriglyceridemia | 23.4 | N/A | N/A (Metabolic) | [3][4] |
| Proteinuria | 21.9 | N/A | N/A (Renal function) | [3][4] |
Note: The potential off-target kinases listed are speculative and based on known side effects of other kinase inhibitors. A comprehensive kinase panel for this compound is required for definitive correlation.
Signaling Pathway Diagrams
Caption: On-target signaling pathways inhibited by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (FAK)
A definitive, detailed public protocol for the specific in vitro kinase assay used to determine the IC50 of this compound against FAK is not available. However, a general methodology for such an assay is as follows:
-
Reagents and Materials:
-
Recombinant human FAK enzyme.
-
Specific peptide substrate for FAK.
-
ATP (Adenosine triphosphate).
-
This compound (serial dilutions).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent).
-
Microplates (e.g., 384-well).
-
-
Procedure:
-
A solution of the FAK enzyme and its specific substrate is prepared in the kinase assay buffer.
-
Serial dilutions of this compound are added to the wells of the microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
ALK-Positive NSCLC Xenograft Model
Specific details of the xenograft models used in the preclinical evaluation of this compound are not publicly available.[3] A representative protocol for establishing and utilizing such a model is outlined below:
-
Cell Lines and Animals:
-
Human ALK-positive NSCLC cell line (e.g., H3122, NCI-H2228).
-
Immunocompromised mice (e.g., NOD-SCID, athymic nude mice), typically 6-8 weeks old.
-
-
Tumor Implantation:
-
The selected ALK-positive NSCLC cells are cultured and harvested.
-
A specific number of cells (e.g., 5 x 10^6) are resuspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Tumor growth is monitored regularly by caliper measurements.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses, once or twice daily. The control group receives the vehicle.
-
Treatment continues for a specified period (e.g., 21-28 days).
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics, histology).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the control group.
-
Discussion of On-Target vs. Off-Target Effects
On-Target Effects:
This compound's primary on-target efficacy stems from its potent inhibition of ALK and FAK.[1][2] In ALK-rearranged NSCLC, the inhibition of the constitutively active ALK fusion protein blocks downstream signaling through the PI3K/Akt, JAK/STAT, and RAS/MEK/ERK pathways, leading to the suppression of tumor cell proliferation and survival.[3] The clinical data from the phase 1 trial demonstrates robust anti-tumor activity in both treatment-naïve and crizotinib-resistant ALK-positive NSCLC patients, validating its on-target engagement and therapeutic benefit.[3][4]
The potent inhibition of FAK suggests a broader anti-cancer potential for this compound. FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression is associated with poor prognosis in several cancers. By inhibiting FAK, this compound can potentially disrupt tumor invasion and metastasis.
Off-Target Effects:
A comprehensive understanding of this compound's off-target profile is currently limited by the lack of a publicly available, broad kinase selectivity panel. The reported treatment-related adverse events (TRAEs) in the phase 1 clinical trial provide the primary source of information on its off-target effects in humans.[3][4]
The high incidence of gastrointestinal side effects, such as diarrhea, nausea, and vomiting, is common with many tyrosine kinase inhibitors and may be attributed to the inhibition of other kinases, such as EGFR, which are involved in maintaining the gastrointestinal mucosa. The observed elevations in liver enzymes and serum creatinine suggest potential effects on liver and kidney function, which warrant careful monitoring.
It is crucial to note that clinical adverse events can be a result of complex physiological responses and may not always be directly attributable to the inhibition of a single off-target kinase. Further preclinical studies, including comprehensive kinome scanning, are necessary to elucidate the precise molecular off-targets of this compound and to correlate these with the observed clinical side effects.
Conclusion
This compound is a promising multi-kinase inhibitor with potent on-target activity against ALK and FAK, translating to significant clinical efficacy in ALK-positive NSCLC. The current understanding of its off-target effects is primarily based on clinical adverse events. While manageable, these side effects highlight the need for a more comprehensive preclinical characterization of its kinase selectivity to fully understand its therapeutic index and to guide its future clinical development and potential combination therapies. The availability of a detailed kinome scan would be invaluable for a more precise comparative analysis of its on-target versus off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Conteltinib: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Conteltinib (CT-707), a potent multi-kinase inhibitor used in cancer research. Adherence to these protocols is imperative to minimize exposure risks and ensure regulatory compliance.
For the safe disposal of this compound, it is crucial to follow guidelines established for cytotoxic and antineoplastic agents.[1][2] All waste materials contaminated with this compound must be treated as hazardous chemical waste and segregated from other laboratory waste streams.[3]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, personnel must be equipped with appropriate PPE to prevent accidental exposure. This includes:
-
Double chemotherapy gloves
-
A solid-front barrier gown
-
Safety glasses or a full-face shield[4]
Waste Segregation and Disposal Procedures
This compound waste is categorized into two primary types: non-trace (bulk) and trace chemotherapy waste. Each category has specific disposal requirements.
1. Non-Trace (Bulk) Chemotherapy Waste
This category includes materials heavily contaminated with this compound, such as:
-
Unused or expired this compound powder or solutions
-
Containers with visible residue or pourable amounts of liquid
-
Materials used to clean up significant spills
Disposal Protocol for Non-Trace Waste:
-
Containment: Place all non-trace waste into a designated, leak-proof hazardous waste container, typically a black RCRA (Resource Conservation and Recovery Act) container.[1]
-
Labeling: Clearly label the container with a hazardous waste tag, identifying the contents as "Hazardous Waste," listing "this compound," and noting the accumulation start date.
-
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.[5]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[3] Do not dispose of non-trace waste in biohazard or regular trash.
2. Trace Chemotherapy Waste
This category includes items with residual, incidental contamination, such as:
-
Empty vials, syringes, and IV bags
-
Contaminated personal protective equipment (gloves, gowns)
-
Pipette tips and other disposable labware
Disposal Protocol for Trace Waste:
-
Sharps: Dispose of all contaminated sharps (needles, syringes, glass vials) directly into a designated yellow chemotherapy sharps container.[3] Do not recap needles.
-
Non-Sharps: Place all other contaminated items, such as gloves, gowns, and plasticware, into a designated yellow chemotherapy waste bag or container.[1]
-
Disposal: Once full, seal the containers and arrange for disposal through your institution's hazardous or medical waste program, which typically involves incineration.[3]
The following table summarizes the waste categories and corresponding disposal containers:
| Waste Type | Examples | Disposal Container |
| Non-Trace (Bulk) Waste | Unused/expired drug, containers with liquid, spill cleanup materials | Black RCRA Hazardous Waste Container |
| Trace Sharps Waste | Empty vials, used syringes and needles | Yellow Chemotherapy Sharps Container |
| Trace Non-Sharps Waste | Contaminated gloves, gowns, labware | Yellow Chemotherapy Waste Bag/Container |
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the area:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, and eye protection.
-
Containment: For liquid spills, gently cover with an absorbent material to avoid splashing. For powder spills, carefully cover with damp absorbent pads. DO NOT dry wipe powders.
-
Cleanup: Collect all contaminated materials and place them in the non-trace (black) hazardous waste container.
-
Decontamination: Clean the spill area three times with a detergent wipe, discarding the wipe into the hazardous waste container after each cleaning.[6]
-
Reporting: Report the spill to your institution's EH&S department.
Decision-Making for this compound Waste Disposal
The following diagram illustrates the workflow for proper segregation and disposal of this compound waste.
Caption: Workflow for segregating this compound waste.
It is important to note that specific disposal regulations may vary by institution and locality. Always consult your organization's specific safety data sheets (SDS), standard operating procedures (SOPs), and EH&S guidelines to ensure full compliance.[1][5]
References
- 1. web.uri.edu [web.uri.edu]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 4. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 5. oncologymedinfo.com [oncologymedinfo.com]
- 6. secamb.nhs.uk [secamb.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
